molecular formula C6H8ClN3O2 B1240517 2-Nitrophenylhydrazine Hydrochloride CAS No. 56413-75-3

2-Nitrophenylhydrazine Hydrochloride

Cat. No.: B1240517
CAS No.: 56413-75-3
M. Wt: 189.6 g/mol
InChI Key: XCUBVSAYUSFHNN-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-Nitrophenylhydrazine Hydrochloride plays a significant role in biochemical reactions, particularly in the derivatization of carbonyl groups in aldehydes and ketones. This derivatization process enhances the detection and analysis of these compounds in various biological samples. The compound interacts with enzymes such as trypsin, which is commonly used in proteomics for peptide digestion. The interaction between this compound and carbonyl-containing compounds results in the formation of hydrazones, which are more stable and easier to analyze using techniques such as mass spectrometry .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying the carbonyl groups in signaling molecules, thereby altering their activity. Additionally, the compound can impact gene expression by interacting with transcription factors that contain carbonyl groups. This interaction can lead to changes in cellular metabolism, as the modified transcription factors may alter the expression of genes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with carbonyl groups in biomolecules. This binding interaction results in the formation of hydrazones, which are more stable than the original carbonyl-containing compounds. The compound can inhibit or activate enzymes by modifying their active sites, leading to changes in their catalytic activity. Additionally, this compound can influence gene expression by modifying transcription factors, thereby altering their ability to bind to DNA and regulate gene transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under controlled conditions, but it can degrade when exposed to light, air, or moisture. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro studies where it is used to modify biomolecules. The stability and degradation of this compound must be carefully monitored to ensure accurate and reproducible results .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modify carbonyl-containing biomolecules without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .

Metabolic Pathways

This compound is involved in metabolic pathways that include the modification of carbonyl-containing compounds. The compound interacts with enzymes such as aldehyde dehydrogenase and ketone reductase, which are involved in the metabolism of aldehydes and ketones. These interactions can affect metabolic flux and alter the levels of metabolites in biological samples. The compound’s ability to form stable hydrazones makes it a valuable tool for studying metabolic pathways and identifying key intermediates .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to proteins that facilitate its movement across cellular membranes, allowing it to reach its target sites. The localization and accumulation of this compound within specific cellular compartments can influence its activity and effectiveness in modifying biomolecules .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on biomolecules. For example, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. The compound’s activity and function are closely linked to its subcellular localization .

Chemical Reactions Analysis

2-Nitrophenylhydrazine Hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium pyrosulfite for reduction and various oxidizing agents for oxidation . The major products formed depend on the specific reaction conditions and reagents used.

Properties

IUPAC Name

(2-nitrophenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2.ClH/c7-8-5-3-1-2-4-6(5)9(10)11;/h1-4,8H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUBVSAYUSFHNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NN)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60971848
Record name 2-Nitrophenylhydrazine Hydrochloride
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Molecular Weight

189.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6293-87-4, 56413-75-3
Record name Hydrazine, (2-nitrophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6293-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Nitrophenylhydrazine hydrochloride
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Record name 6293-87-4
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Record name 2-Nitrophenylhydrazine Hydrochloride
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Record name 2-Nitrophenylhydrazine Hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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